4-(benzyloxy)-N-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. Typically, such syntheses involve reactions like nucleophilic substitution, amide coupling, or cycloaddition .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the benzyloxy group might undergo reactions with strong bases or nucleophiles, while the carboxamide group could participate in reactions with acids or electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, its solubility would depend on its polarity, its melting and boiling points would depend on the strength of intermolecular forces, and its reactivity would depend on the nature of its functional groups .Scientific Research Applications
Development of Fluorine-18-labeled Antagonists
Research indicates the synthesis of fluorinated derivatives, including structures similar to 4-(benzyloxy)-N-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, for the development of fluorine-18-labeled 5-HT1A antagonists. These compounds, through radiolabeling with fluorine-18, have been evaluated for biological properties in rats. Specifically, the study delves into the pharmacokinetic properties, specific binding ratios, and potential for assessing dynamic changes in serotonin levels or providing quantification for static measurement of 5-HT1A receptor distribution (Lang et al., 1999).
Heterocyclic Synthesis
Another research avenue involves the use of similar compounds in heterocyclic synthesis, highlighting the reactivity towards various nitrogen nucleophiles to yield a range of derivatives. This demonstrates the compound's versatility in contributing to the synthesis of new heterocyclic structures, which can have implications in drug design and development (Mohareb et al., 2004).
Functionalization Reactions
Further exploration includes experimental and theoretical studies on the functionalization reactions of compounds with a similar base structure. This research offers insight into the mechanism of these reactions, potentially providing a foundation for the development of novel compounds with enhanced biological or chemical properties (Yıldırım et al., 2005).
Synthesis and Characterization for Biological Activity
The synthesis and characterization of N-(ferrocenylmethyl)benzene-carboxamide derivatives reveal insights into the cytotoxic effects on breast cancer cell lines. This underscores the potential therapeutic applications of compounds with similar structures, emphasizing the importance of structural modifications to enhance biological activity (Kelly et al., 2007).
Antiviral and Antiproliferative Activities
Research has also focused on the synthesis of novel compounds for the evaluation of antiviral and antiproliferative activities. Such studies are crucial for identifying potential new treatments for viral infections and cancer, showcasing the compound's role in the ongoing search for effective therapeutics (Hebishy et al., 2020).
Mechanism of Action
Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological molecules. If it’s a reagent in a chemical reaction, its mechanism would involve the transformation of its functional groups .
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research might focus on improving its efficacy or reducing its side effects. If it’s a reagent, future research might aim to find new reactions it can participate in or ways to make its production more efficient .
Properties
IUPAC Name |
N-cyclohexyl-1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c24-18-11-13-20(14-12-18)27-15-21(29-16-17-7-3-1-4-8-17)22(26-27)23(28)25-19-9-5-2-6-10-19/h1,3-4,7-8,11-15,19H,2,5-6,9-10,16H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFLXXVJIRTKGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.